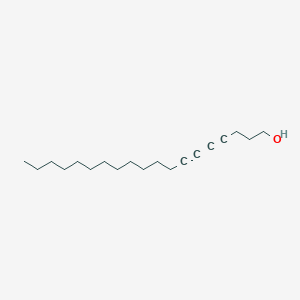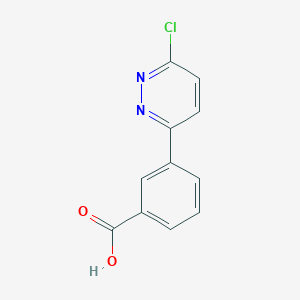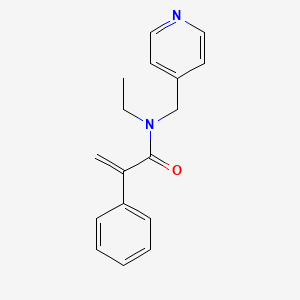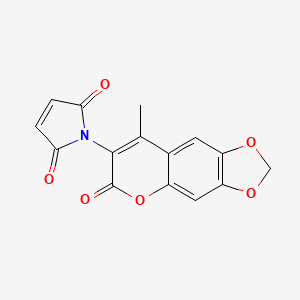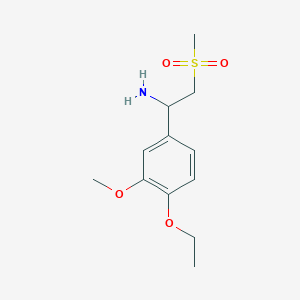
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
Descripción general
Descripción
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that can be synthesized using various methods, and its mechanism of action has been investigated in detail. In
Aplicaciones Científicas De Investigación
Neuropharmacology: Triple Reuptake Inhibitors
This compound has been studied for its potential as a triple reuptake inhibitor, which could simultaneously inhibit the reuptake of serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT). This application could be significant in the development of treatments for disorders like depression and anxiety .
Antibacterial Agents
Research has shown that derivatives of this compound exhibit antibacterial activity against both Gram-negative and Gram-positive microorganisms. This suggests its potential use in developing new antibacterial drugs .
Serotoninergic Activity
Compounds derived from 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride have been assessed for their affinity on serotoninergic 5-HT 1A receptors, which is crucial for understanding their therapeutic potential in treating serotonin-related disorders .
Drug Development: Bactericide Alternatives
Novel derivatives of this compound have been synthesized with the aim to create effective bactericide alternatives. These derivatives have shown promising bioactivities and drug-likeness properties in vitro .
Chemical Synthesis: Benzothiazole Derivatives
The compound serves as a precursor in the synthesis of structurally modified benzothiazole derivatives, which are important in various chemical research applications .
Pharmacological Research: Therapeutic Candidates
Phenoxy derivatives, including those related to 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride, have been investigated as possible therapeutic candidates due to their diverse pharmacological activities .
Mecanismo De Acción
Target of Action
The primary targets of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, which is a key process in synaptic transmission.
Mode of Action
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . This inhibition prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Biochemical Pathways
By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride affects the serotonergic, noradrenergic, and dopaminergic pathways . The downstream effects include enhanced mood and alleviation of depressive symptoms, as these neurotransmitters are associated with feelings of well-being and happiness.
Result of Action
The inhibition of SERT, NET, and DAT by 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride results in an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects at the molecular and cellular level, including improved mood and alleviation of depressive symptoms.
Propiedades
IUPAC Name |
3-phenoxy-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-9-7-14-8-10-15)6-11-17-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRRWSQZSNYFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride | |
CAS RN |
80385-33-7 | |
| Record name | 80385-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)
